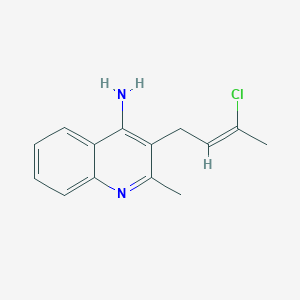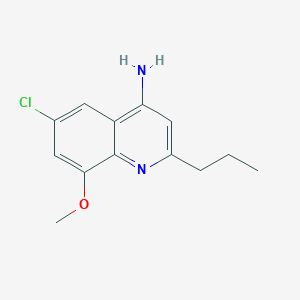
Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester is a chemical compound known for its unique structure and properties It is a derivative of carbamic acid and features a complex bicyclic structure that includes a quinolizine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester typically involves the reaction of the corresponding amine with methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Amine+Methyl chloroformate→Carbamic acid ester+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学的研究の応用
Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, ethyl ester
- Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, propyl ester
Uniqueness
The uniqueness of carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester lies in its specific structure and the resulting chemical properties. Compared to its analogs, the methyl ester variant may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
特性
CAS番号 |
100836-78-0 |
|---|---|
分子式 |
C14H18N2O2 |
分子量 |
246.30 g/mol |
IUPAC名 |
methyl N-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)carbamate |
InChI |
InChI=1S/C14H18N2O2/c1-18-14(17)15-12-8-10-4-2-6-16-7-3-5-11(9-12)13(10)16/h8-9H,2-7H2,1H3,(H,15,17) |
InChIキー |
VIGWHXBGCBEOBU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=CC2=C3C(=C1)CCCN3CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one](/img/structure/B11865080.png)

![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11865091.png)



![8-[(5-Aminopentyl)amino]quinolin-6-ol](/img/structure/B11865108.png)
![2-[(4-Methylphenyl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11865120.png)

![7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol](/img/structure/B11865140.png)



